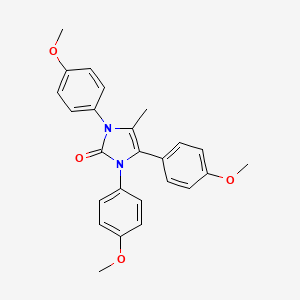
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound characterized by its imidazolone core structure substituted with three 4-methoxyphenyl groups and one methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:
Formation of the Imidazolone Core: The imidazolone core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methoxybenzaldehyde, methylamine, and glyoxal.
Substitution Reactions:
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophilic substitution with desired nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用机制
The mechanism of action of 1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1,3,4-Tris(4-hydroxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with hydroxyl groups instead of methoxy groups.
1,3,4-Tris(4-chlorophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with chloro groups instead of methoxy groups.
1,3,4-Tris(4-nitrophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with nitro groups instead of methoxy groups.
Uniqueness
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of methoxy groups, which can influence its electronic properties, solubility, and reactivity. These characteristics make it distinct from its analogues and can lead to different biological and material applications.
属性
CAS 编号 |
65015-68-1 |
|---|---|
分子式 |
C25H24N2O4 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
1,3,4-tris(4-methoxyphenyl)-5-methylimidazol-2-one |
InChI |
InChI=1S/C25H24N2O4/c1-17-24(18-5-11-21(29-2)12-6-18)27(20-9-15-23(31-4)16-10-20)25(28)26(17)19-7-13-22(30-3)14-8-19/h5-16H,1-4H3 |
InChI 键 |
XKUKUHAXJRVDSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=O)N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



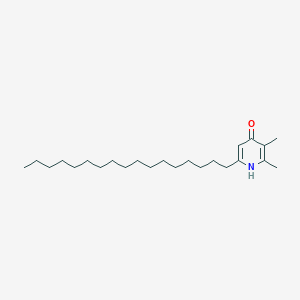
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
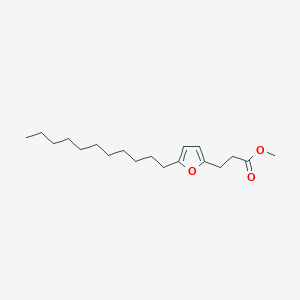
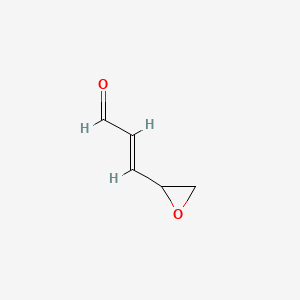
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)


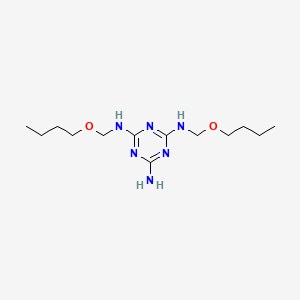
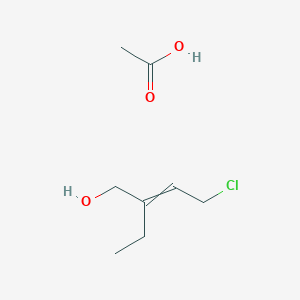
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

